molecular formula C7H3Cl3N2 B13891234 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine

2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B13891234
M. Wt: 221.5 g/mol
InChI Key: DZJNNDIVDVGFKQ-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with three chlorine atoms attached at the 2nd, 3rd, and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolo[3,2-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues and alterations in the conformation of the target protein .

Properties

Molecular Formula

C7H3Cl3N2

Molecular Weight

221.5 g/mol

IUPAC Name

2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C7H3Cl3N2/c8-5-4-3(12-7(5)10)1-2-11-6(4)9/h1-2,12H

InChI Key

DZJNNDIVDVGFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2Cl)Cl)Cl

Origin of Product

United States

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